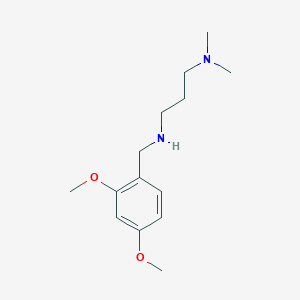

N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine

Overview

Description

“N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine” seems to be a complex organic compound. The closest related compound I found is “Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH”, which is an Fmoc protected glycine derivative useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

While specific synthesis methods for “N’-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine” were not found, a related compound, “Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH”, involves the use of 2,4-dimethoxybenzyl groups for N-protection of O-aryl sulfamates .

Scientific Research Applications

Schiff Base Compounds Derived from Dimethoxybenzaldehyde

The Schiff base compounds, including those derived from dimethoxybenzaldehyde, such as N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate, have been synthesized and characterized to explore their crystal structures. These compounds exhibit interesting properties due to the planarity of the imino group with adjacent benzene rings, which could be pertinent in the development of new materials or molecular architectures for catalysis or as ligands in coordination chemistry (Khalaji et al., 2013).

Magnetic Properties of Complexes

Research on dinuclear complexes involving Schiff base ligands suggests potential applications in the field of magnetism and material science. For instance, studies on the magnetic properties of [Ni(N3)2(2,2-Dimethylpropane-1,3-diamine)]n have provided insights into the antiferromagnetic and weak 3-D ferromagnetic behaviors of these compounds, which could be leveraged in designing new magnetic materials or in spintronics (Ribas et al., 1994).

Catalytic Applications

The exploration of Schiff base complexes with metal ions has shown promising catalytic activities. For example, Mn(III)-Schiff base-dicyanamide complexes have been synthesized and analyzed for their catalytic performance in peroxidase mimicking reactions, indicating their potential use in biochemical applications or as catalysts in organic transformations (Bermejo et al., 2017).

Electrochemical and Electrochromic Properties

The integration of N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine related units into polymeric frameworks has been studied for their electrochemical and electrochromic properties. Such polymers, particularly those containing triphenylamine moieties, exhibit excellent stability and performance as electrochromic materials, suggesting applications in smart windows, displays, and other electro-optic devices (Liou & Chang, 2008).

Synthesis and Structural Characterization

The synthesis and structural elucidation of complexes containing N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine and its analogs provide foundational knowledge for the development of new materials with tailored properties. Studies focusing on the crystal structure and interactions within these complexes contribute to the broader understanding of molecular design principles for specific functionalities (Nielson & Waters, 2010).

properties

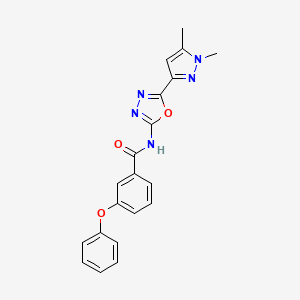

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-16(2)9-5-8-15-11-12-6-7-13(17-3)10-14(12)18-4/h6-7,10,15H,5,8-9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFECSZWXESTQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2792944.png)

![N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2792950.png)

![1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2792954.png)

![N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2792960.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2792962.png)

![(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2792964.png)